Deslorelin

Übersicht

Beschreibung

Deslorelin ist ein synthetisches Peptid-Analogon des Gonadotropin-Releasing-Hormons (GnRH). Es wird hauptsächlich in der Veterinärmedizin als Gonadotropin-Releasing-Hormon-Superagonist eingesetzt. This compound ist bekannt für seine Fähigkeit, die Fortpflanzungshormone zu modulieren, was es für verschiedene Anwendungen nützlich macht, darunter die Induktion des Eisprungs und die Behandlung von Fortpflanzungsstörungen bei Tieren .

Wissenschaftliche Forschungsanwendungen

Deslorelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Es wird in der Forschung zur Fortpflanzungsbiologie und Hormonregulation eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Gonadotropin-Releasing-Hormon-Rezeptoren in der Hypophyse bindet. Diese Bindung stimuliert die Freisetzung von Luteinisierendem Hormon und Follikel-stimulierendem Hormon, was zu einem anfänglichen Anstieg dieser Hormone führt. Eine längere Exposition gegenüber this compound führt zu einer Herunterregulierung der Rezeptoren, wodurch letztendlich die Produktion von Sexualhormonen wie Testosteron und Östradiol reduziert wird .

Wirkmechanismus

Target of Action

Deslorelin primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the anterior pituitary gland . These receptors play a crucial role in the regulation of reproductive functions by controlling the release of gonadotropins .

Mode of Action

This compound, being a GnRH super-agonist, binds to the GnRH receptors in the anterior pituitary gland . This binding initially results in a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, which are crucial hormones for regulating reproductive functions . Over time, continuous exposure to this compound leads to downregulation of these receptors, thereby interrupting the production of sex hormones .

Pharmacokinetics

It is known that this compound is administered via an injectable implant, indicating that it bypasses the first-pass metabolism typically associated with oral administration .

Result of Action

The molecular effect of this compound’s action is the downregulation of GnRH receptors in the pituitary gland, leading to decreased production of sex hormones . On a cellular level, this results in changes in reproductive function, including the interruption of sperm production in males and ovulation in females .

Action Environment

Environmental factors can influence the action of this compound. For instance, the efficacy of this compound can be influenced by the age and health status of the individual. Additionally, the presence of other medications can potentially interact with this compound and affect its efficacy and stability . .

Biochemische Analyse

Biochemical Properties

Deslorelin interacts with the gonadotropin-releasing hormone receptor, triggering a series of biochemical reactions that lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The interaction between this compound and its receptor is a key step in the regulation of reproductive processes.

Cellular Effects

This compound influences cell function by modulating the production of sex hormones . It has a profound effect on cell signaling pathways related to reproduction, impacting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the gonadotropin-releasing hormone receptor. This binding triggers a cascade of events, leading to the release of LH and FSH. These hormones then stimulate the production of sex hormones .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, a study on male cats showed that this compound suppressed fertility, sexual behavior, and urine odor for at least one year when administered to male cats aged 3 months or older .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on male cats showed that a 4.7 mg this compound implant suppressed fertility and sexual behavior for at least one year .

Metabolic Pathways

As a gonadotropin-releasing hormone agonist, it is likely to be involved in the regulation of sex hormone production .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the gonadotropin-releasing hormone receptor .

Subcellular Localization

Given its role as a gonadotropin-releasing hormone agonist, it is likely to be localized in areas of the cell involved in hormone production and release .

Vorbereitungsmethoden

Deslorelin kann mittels Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Der Prozess beinhaltet das schrittweise Anfügen geschützter Aminosäuren an eine harzgebundene Peptidkette. Die Schritte umfassen:

Herstellung von Pyrin-Oxygenyls: Schutz des Prolin-2-Chlorchlorid-Harzes.

Sequentielles Anfügen von Aminosäuren: Die geschützten Aminosäuren werden in einer bestimmten Reihenfolge hinzugefügt, um die this compound-Peptidkette zu bilden.

In der industriellen Produktion wird this compound oft in Polymerpartikel eingekapselt, indem Verfahren wie Emulsions-Lösungsmittelverdampfung angewendet werden. Die Behandlung mit überkritischem Kohlendioxid (SC CO2) kann auf diese Partikel angewendet werden, um den Gehalt an Restlösungsmittel zu reduzieren und die Freisetzungseigenschaften des Arzneimittels zu verbessern .

Analyse Chemischer Reaktionen

Deslorelin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückführen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Deslorelin ist unter den Gonadotropin-Releasing-Hormon-Analoga einzigartig aufgrund seiner hohen Potenz und seiner verlängerten Wirkungsdauer. Ähnliche Verbindungen umfassen:

Leuprolid: Ein weiteres Gonadotropin-Releasing-Hormon-Analogon, das sowohl in der Human- als auch in der Veterinärmedizin eingesetzt wird.

Goserelin: Ein synthetisches Dekapeptid-Analogon des Gonadotropin-Releasing-Hormons, das hauptsächlich in der Humanmedizin eingesetzt wird.

Triptorelin: Ein Gonadotropin-Releasing-Hormon-Agonist, der bei der Behandlung von hormonsensitiven Krebserkrankungen eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Anwendungen in der Veterinärmedizin und seiner Fähigkeit, einen starken anfänglichen hormonellen Anstieg zu induzieren, gefolgt von einer lang anhaltenden Unterdrückung der Hormonproduktion.

Eigenschaften

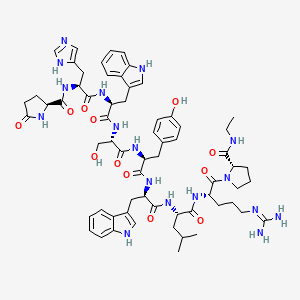

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H83N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048323 | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-65-6 | |

| Record name | Deslorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Deslorelin, chemically described as [D-Tryptophan6, des-Glycine10]-Luteinizing Hormone Releasing Hormone ethylamide, has a molecular formula of C64H83N17O12 and a molecular weight of 1282.4 g/mol. [, ]

A: Research using liquid secondary ionization mass spectrometry has identified hydrolysis products of this compound, including a hexapeptide with a molecular weight of 847 and an oxyindoyle decapeptide with an ion m/z of 1298. []

A: this compound is commonly formulated in biocompatible, slow-release implants, suggesting compatibility with certain polymers. [, , , ] Further research is needed to assess its compatibility with other drug delivery materials.

ANone: this compound is a GnRH analog and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and modulating the activity of GnRH receptors.

A: While computational chemistry studies specifically on this compound are limited in the provided research, the use of QSAR models for similar GnRH analogs is documented. [] Further computational studies could provide insights into this compound's binding affinity, receptor interactions, and potential modifications for enhanced activity or stability.

ANone: Research on the ecotoxicological effects of this compound and its degradation products is limited in the provided papers. Further studies are needed to assess its potential impact on various environmental compartments and develop strategies for mitigation.

ANone: Information on the detailed pharmacokinetic profile of this compound in various species is limited within the provided research papers. Further studies are needed to fully elucidate its ADME properties.

A: While generally considered safe, this compound can cause transient side effects, primarily related to its hormonal effects. [, ] These may include behavioral changes, such as increased aggression or decreased libido, and local reactions at the implant site.

A: Current research focuses on developing slow-release implants to deliver this compound over extended periods. [, , ] Further exploration of novel drug delivery systems, such as biodegradable polymers or targeted nanoparticles, could further enhance its efficacy, duration of action, and potentially reduce side effects.

A: Monitoring plasma hormone levels, such as LH, FSH, testosterone, estradiol, and progesterone, is crucial to assess the efficacy of this compound treatment. [, , , , ] Additionally, evaluating testicular volume, semen quality, and ovarian follicular development provides further insights into the treatment's impact on reproductive function. [, , , ]

A: Reversed-phase high-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound concentrations in biological samples. [, ] Additionally, immunoassays, such as enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific approach for quantifying this compound.

ANone: Stringent quality control measures are crucial to ensure the safety and efficacy of this compound implants. This includes monitoring the release rate of this compound from the implant matrix, ensuring sterility of the product, and verifying the stability of this compound under various storage conditions.

A: While this compound is generally well-tolerated, repeated exposure to the drug, especially in long-term applications, could potentially induce an immune response in some individuals. [] Further research is needed to fully understand the immunogenicity profile of this compound and explore strategies for mitigation.

ANone: Specific information regarding this compound's interactions with drug transporters and metabolizing enzymes is limited in the provided research. Further studies are needed to assess potential interactions and their clinical significance.

ANone: Information specifically addressing this compound waste management is limited in the provided research. As with other pharmaceutical waste, this compound should be disposed of according to local regulations and guidelines for hazardous materials.

ANone: Continued research on this compound necessitates access to specialized facilities and resources, including:

ANone: this compound, a potent GnRH agonist, has a rich history marked by significant milestones, including:

- Initial synthesis and characterization: this compound was first synthesized and characterized as a potent GnRH analog in the late 20th century. []

- Development of slow-release formulations: The development of biocompatible, slow-release implants revolutionized this compound's application, enabling prolonged and reversible suppression of reproductive function in various species. [, , , ]

- Expanding applications beyond contraception: Beyond its initial use as a contraceptive, this compound has found applications in treating hormone-dependent disorders, such as benign prostatic hyperplasia and adrenal cortical disease in ferrets. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.